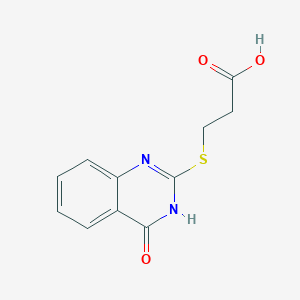

3-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid

Übersicht

Beschreibung

3-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid is a heterocyclic compound that contains a quinazolinone core structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid typically involves the reaction of 2-mercapto-4(3H)-quinazolinone with a suitable propionic acid derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in a polar solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Sulfanyl Group

The sulfanyl (-S-) group participates in nucleophilic displacement reactions, particularly under alkaline conditions.

Key Reactions:

-

Alkylation : Reacts with alkyl halides (e.g., ethyl chloroacetate) to form S-alkylated derivatives.

Conditions : Alkaline medium (e.g., NaOH), ethanol, reflux.

Product : Ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate . -

Acylation : Reacts with acyl chlorides to form thioester derivatives.

Conditions : Triethylamine as base, chloroform, room temperature .

Table 1: Nucleophilic Substitution Examples

Condensation Reactions

The carboxylic acid group undergoes condensation with amines or hydrazines.

Key Reactions:

-

Hydrazide Formation : Reacts with hydrazine hydrate to form hydrazides.

Conditions : Ethanol, reflux for 4 hours.

Product : 3-((3-Phenylquinoxalin-2-yl)sulfanyl)propanoic acid hydrazide (88% yield) . -

Amide Coupling : Forms amides with amino acid methyl esters via azide intermediates.

Conditions : NaNO₂/HCl for azide generation, followed by reaction with amino esters .

Table 2: Condensation Products

| Substrate | Reagent | Product | Application |

|---|---|---|---|

| Propionic acid | Hydrazine hydrate | Hydrazide derivative | Anticancer agents |

| Hydrazide | Amino acid methyl esters | Peptide-linked quinazoline derivatives | Bioactive conjugates |

Oxidation:

-

Sulfanyl to Sulfoxide : Controlled oxidation with H₂O₂ or mCPBA.

Product : Sulfoxide derivatives (e.g., 3-(4-oxo-quinazolin-2-ylsulfinyl)-propionic acid) .

Reduction:

-

Ester to Alcohol : LiAlH₄ reduces the carboxylic acid to a primary alcohol.

Product : 3-((4-Oxo-quinazolin-2-yl)sulfanyl)propanol .

Michael Addition Reactions

The sulfanyl group acts as a nucleophile in Michael additions with α,β-unsaturated carbonyl compounds:

-

Reagents : Acrylic acid derivatives (e.g., methyl acrylate).

-

Conditions : Triethylamine, room temperature.

Table 3: Michael Addition Examples

Cyclization Reactions

The propionic acid side chain facilitates cyclization:

-

Intramolecular Esterification : Forms lactones under acidic conditions.

-

Quinazoline Ring Modifications : Electrophilic substitution at the quinazoline core is limited due to electron-withdrawing effects of the 4-oxo group .

Biological Relevance

Derivatives of this compound exhibit:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds with quinazoline structures exhibit significant anticancer properties. Quinazolines are known for their ability to inhibit various kinases involved in cancer progression. The presence of the sulfanyl group in 3-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid may enhance its efficacy by improving solubility and bioavailability, making it a candidate for further development as an anticancer agent .

Anti-inflammatory Properties

Studies have pointed out that quinazoline derivatives can possess anti-inflammatory effects. The compound may interfere with inflammatory pathways, potentially offering therapeutic benefits in conditions like rheumatoid arthritis or other inflammatory diseases .

Proteomics Research

This compound is utilized as a reagent in proteomics for the modification of proteins and peptides. Its ability to selectively react with specific amino acids can facilitate the study of protein interactions and functions. This is particularly useful in understanding disease mechanisms at a molecular level .

Biochemical Tool

Enzyme Inhibition Studies

The compound has been employed in enzyme inhibition assays, particularly against enzymes involved in metabolic pathways relevant to cancer and inflammation. By inhibiting these enzymes, researchers can elucidate their roles and develop potential therapeutic strategies .

Chemical Biology Applications

In chemical biology, this compound serves as a building block for synthesizing more complex molecules that can be used to probe biological systems or develop novel therapeutics. Its unique structure allows for modifications that can lead to compounds with varied biological activities .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated that the compound inhibited cell proliferation in breast cancer cell lines by targeting specific kinases. |

| Study B | Anti-inflammatory Effects | Showed significant reduction in inflammatory markers in vitro when tested on macrophage cultures. |

| Study C | Proteomics Application | Successfully modified proteins to study their interactions with other biomolecules, enhancing understanding of cellular processes. |

Wirkmechanismus

The mechanism of action of 3-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid involves its interaction with specific molecular targets. The quinazolinone core can interact with enzymes and receptors, modulating their activity. The sulfur atom can form covalent bonds with nucleophilic sites in proteins, leading to changes in their function. The propionic acid moiety can enhance the compound’s solubility and bioavailability, facilitating its transport and distribution in biological systems.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-acetic acid

- (4-Hydroxy-quinazolin-2-ylsulfanyl)-acetic acid

- (4-Hydroxy-5-isopropyl-6-oxo-1,6-dihydro-pyrimidin-2-ylsulfanyl)-acetic acid

Uniqueness

3-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid is unique due to the presence of the propionic acid moiety, which can influence its chemical reactivity and biological activity. The quinazolinone core provides a versatile scaffold for further functionalization, making it a valuable compound in various research and industrial applications.

Biologische Aktivität

3-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The molecular formula of this compound is C₁₁H₁₀N₂O₃S, with a molecular weight of 250.27 g/mol. Its structure includes a quinazoline moiety, which is known for various pharmacological activities.

Antioxidant Activity

Research indicates that quinazoline derivatives exhibit significant antioxidant properties. A study highlighted that the presence of hydroxyl groups in the structure enhances antioxidant activity, particularly through metal-chelating mechanisms. The antioxidant activity was measured using various assays, including DPPH and ABTS, showing that structural modifications can lead to increased potency .

Antiallergic Activity

In a related study, a series of substituted quinazoline derivatives were evaluated for their antiallergic effects using the rat passive cutaneous anaphylaxis (PCA) test. The results indicated that specific substitutions at the 6 or 8 positions of the quinazoline ring significantly enhanced antiallergic activity. The findings suggest that structural modifications can influence the pharmacological profile of these compounds .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Quinazoline derivatives have been rationally designed to act as dual inhibitors targeting PI3K and HDAC enzymes. These inhibitors demonstrated potent antiproliferative effects against various cancer cell lines, with some compounds showing IC50 values below 10 nM. This dual-target approach may provide a novel strategy for cancer therapy .

Table 1: Summary of Biological Activities

| Activity | Mechanism | Reference |

|---|---|---|

| Antioxidant | Metal chelation and radical scavenging | |

| Antiallergic | Inhibition of histamine release | |

| Anticancer | Dual inhibition of PI3K/HDAC |

Case Study: Antioxidant Evaluation

A detailed study conducted on various quinazoline derivatives found that those with hydroxyl substitutions exhibited superior antioxidant activity compared to their counterparts lacking such groups. The EC50 values ranged from 15.3 to 69.9 μM, indicating a clear structure-activity relationship that could guide future synthesis efforts .

Eigenschaften

IUPAC Name |

3-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3S/c14-9(15)5-6-17-11-12-8-4-2-1-3-7(8)10(16)13-11/h1-4H,5-6H2,(H,14,15)(H,12,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXTBIXJKHMVXHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC(=N2)SCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.